molecular formula C22H28N2O4S2 B2978889 N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 954659-16-6

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2978889
CAS No.: 954659-16-6
M. Wt: 448.6
InChI Key: AQOZNQXBEWUIAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry due to their ability to interact with various biological targets. The structure of this compound includes a tetrahydroisoquinoline moiety and a tetrahydronaphthalene moiety, both of which are functionalized with sulfonamide groups, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.

    Formation of the Tetrahydronaphthalene Core: This can be synthesized through hydrogenation of naphthalene derivatives under high pressure and temperature conditions.

    Coupling Reaction: The final step involves coupling the tetrahydroisoquinoline and tetrahydronaphthalene moieties through a sulfonamide linkage, typically using a sulfonyl chloride derivative and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and sulfonylation steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide groups, leading to the formation of sulfone derivatives.

    Reduction: Reduction of the sulfonamide groups can yield amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or other substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology and Medicine

In biological and medicinal research, this compound can be investigated for its potential as a therapeutic agent. Sulfonamides are known for their antibacterial properties, and the unique structure of this compound may offer new avenues for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it a versatile compound for industrial applications.

Mechanism of Action

The mechanism of action of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide groups can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific biological context and require further research.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
  • **N-(2-(ethylsulfonyl)-

Biological Activity

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a unique structural framework that combines a tetrahydroisoquinoline moiety with a sulfonamide group. The presence of both propylsulfonyl and tetrahydronaphthalene groups suggests potential interactions at the molecular level that could influence its biological activity.

While specific mechanisms of action for this compound have not been extensively detailed in the literature, sulfonamides generally exert their effects through inhibition of enzymes or receptors involved in various biological pathways. The sulfonamide functional group can interact with target proteins, potentially leading to inhibition of enzymatic activity or modulation of receptor signaling.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • In vitro studies demonstrated that related sulfonamides can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
  • In vivo experiments using animal models showed reduced tumor growth rates when treated with sulfonamide derivatives.

Kinase Inhibition

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl) compounds have been identified as potent inhibitors of several kinases involved in cell signaling pathways:

  • Bruton's Tyrosine Kinase (BTK) : Inhibition of BTK can lead to modulation of immune responses and has implications in treating autoimmune diseases.
  • Janus Kinase (JAK) : Targeting JAK pathways may offer therapeutic benefits in conditions like rheumatoid arthritis and certain cancers.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInduces apoptosis in cancer cells
Kinase InhibitionInhibits BTK and JAK pathways
Anti-inflammatoryModulates immune response

Clinical Implications

The diverse biological activities of this compound suggest potential applications in drug development:

  • Cancer Therapy : The compound's ability to inhibit tumor growth makes it a candidate for further development as an anticancer agent.
  • Autoimmune Disorders : Its kinase inhibition profile could lead to new treatments for autoimmune diseases by modulating immune responses.

Properties

IUPAC Name

N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S2/c1-2-13-29(25,26)24-12-11-18-7-9-21(14-20(18)16-24)23-30(27,28)22-10-8-17-5-3-4-6-19(17)15-22/h7-10,14-15,23H,2-6,11-13,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOZNQXBEWUIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.